4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a tert-butyl group attached to the phenol ring and a triazole ring at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol typically involves the reaction of 4-tert-butylphenol with 1,2,4-triazole under specific conditions. One common method is the Friedel-Crafts alkylation, where phenol is alkylated with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and product purity. The use of solid acid catalysts, such as zeolites, is preferred due to their reusability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Scientific Research Applications
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The phenolic group can participate in hydrogen bonding and electron transfer, while the triazole ring can interact with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the triazole ring, making it less versatile in coordination chemistry.
1,2,4-Triazole: Lacks the phenolic group, limiting its applications in certain reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the triazole ring, affecting its reactivity and applications.
Uniqueness
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is unique due to the combination of the phenolic and triazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-tert-butyl-2-(1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)9-4-5-11(16)10(6-9)15-7-13-14-8-15/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXIXPXMZASPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.